3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a pyridine and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 6-aminopyridine with an appropriate oxazolidinone precursor. One common method involves the use of 2-aminopyridine and an oxazolidinone derivative under specific reaction conditions . The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the pyridine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminopyridin-2-yl)acetamide: Shares the aminopyridine moiety but differs in the presence of an acetamide group instead of an oxazolidinone ring.
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains a similar pyridine ring but with different substituents and an imidazo[2,1-b]thiazole scaffold.
Uniqueness
3-(6-Aminopyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of the pyridine and oxazolidinone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-6-2-1-3-7(10-6)11-4-5-13-8(11)12/h1-3H,4-5H2,(H2,9,10) |
InChI Key |
ZGBNWJNZPCSADL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=N2)N |
Origin of Product |
United States |
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